molecular formula C12H22ClN3 B12226613 N-butyl-1-cyclopentylpyrazol-4-amine;hydrochloride

N-butyl-1-cyclopentylpyrazol-4-amine;hydrochloride

Cat. No.: B12226613
M. Wt: 243.77 g/mol
InChI Key: PKUFRTKYKHQDGZ-UHFFFAOYSA-N
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Description

N-butyl-1-cyclopentylpyrazol-4-amine;hydrochloride is a chemical compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in adjacent positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-butyl-1-cyclopentylpyrazol-4-amine;hydrochloride typically involves the cyclization of appropriate precursors. One common method is the reaction of N-isocyanoiminotriphenylphosphorane with terminal alkynes, which provides pyrazoles under mild conditions . Another approach involves the one-pot condensation of ketones, aldehydes, and hydrazine monohydrochloride to form pyrazoline intermediates, which are then oxidized to pyrazoles .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-butyl-1-cyclopentylpyrazol-4-amine;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups attached to the pyrazole ring.

    Substitution: Substitution reactions, especially at the nitrogen atoms, are common.

Common Reagents and Conditions

    Oxidation: Bromine or other oxidizing agents can be used under controlled conditions.

    Reduction: Hydrogen gas in the presence of a catalyst like palladium on carbon.

    Substitution: Alkyl halides or aryl halides in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole N-oxides, while substitution reactions can introduce various functional groups onto the pyrazole ring.

Mechanism of Action

The mechanism of action of N-butyl-1-cyclopentylpyrazol-4-amine;hydrochloride involves its interaction with specific molecular targets. The compound may act on enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-butyl-1-cyclopentylpyrazol-4-amine;hydrochloride is unique due to its specific structural features, such as the cyclopentyl group and the butyl substitution

Properties

Molecular Formula

C12H22ClN3

Molecular Weight

243.77 g/mol

IUPAC Name

N-butyl-1-cyclopentylpyrazol-4-amine;hydrochloride

InChI

InChI=1S/C12H21N3.ClH/c1-2-3-8-13-11-9-14-15(10-11)12-6-4-5-7-12;/h9-10,12-13H,2-8H2,1H3;1H

InChI Key

PKUFRTKYKHQDGZ-UHFFFAOYSA-N

Canonical SMILES

CCCCNC1=CN(N=C1)C2CCCC2.Cl

Origin of Product

United States

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